1-[Bis(4-fluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine;hydrochloride

Catalog No.
S528144
CAS No.
30484-77-6
M.F
C26H27ClF2N2
M. Wt
441.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[Bis(4-fluorophenyl)methyl]-4-[(E)-3-phenylprop-...

CAS Number

30484-77-6

Product Name

1-[Bis(4-fluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine;hydrochloride

IUPAC Name

1-[bis(4-fluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine;hydrochloride

Molecular Formula

C26H27ClF2N2

Molecular Weight

441.0 g/mol

InChI

InChI=1S/C26H26F2N2.ClH/c27-24-12-8-22(9-13-24)26(23-10-14-25(28)15-11-23)30-19-17-29(18-20-30)16-4-7-21-5-2-1-3-6-21;/h1-15,26H,16-20H2;1H/b7-4+;

InChI Key

NFKPPSNTQMFDIW-KQGICBIGSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Dihydrochloride, Flunarizine, Flunarizin, Flunarizine, Flunarizine Dihydrochloride, Flunarizine Hydrochloride, Hydrochloride, Flunarizine, R 14950, R-14950, R14950, Sibelium

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl

The exact mass of the compound Flunarizine hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757807. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines. It belongs to the ontological category of diarylmethane in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Migraine Prevention

Flunarizine hydrochloride's most well-documented scientific application lies in migraine prevention. Studies have shown its effectiveness in reducing migraine frequency and severity []. The exact mechanism by which it works in migraines remains under investigation, but researchers believe it may involve several factors, including:

  • Calcium channel blockade: Flunarizine acts as a calcium channel blocker, preventing calcium ions from entering certain cells. This may help stabilize blood flow in the brain, potentially reducing migraine triggers [].
  • Vestibular system effects: Migraine headaches can be associated with dysfunction in the vestibular system, which plays a role in balance. Flunarizine may have a positive impact on this system [].

Neuroprotection and Neurodegenerative Diseases

Scientific research is exploring the potential neuroprotective effects of flunarizine hydrochloride. This line of inquiry stems from its ability to modulate calcium channels, which are involved in various neurodegenerative processes. Studies are investigating its use in conditions like:

  • Alzheimer's disease: Early research suggests flunarizine may slow the progression of Alzheimer's disease, although more conclusive studies are needed [].
  • Parkinson's disease: Some studies have shown promise for flunarizine in improving symptoms of Parkinson's disease, but the evidence remains inconclusive [].

Other Areas of Research

Flunarizine hydrochloride's potential applications are being explored in various other scientific research areas. These include:

  • Epilepsy: Some studies suggest flunarizine may be a beneficial adjunctive therapy for certain types of epilepsy [].
  • Tinnitus: Research is ongoing to determine if flunarizine can help alleviate tinnitus, a condition characterized by ringing or buzzing sounds in the ears [].
  • Meniere's disease: This inner ear disorder can cause vertigo and hearing loss. Flunarizine is being investigated as a potential treatment option [].

Flunarizine hydrochloride is a selective calcium entry blocker primarily used in the treatment of various neurological and vascular disorders. It is chemically classified as a diphenylmethylpiperazine derivative, with a molecular formula of C26H26F2N2C_{26}H_{26}F_{2}N_{2} and a molecular weight of approximately 404.5 g/mol. The compound appears as a white to pale cream powder and is poorly soluble in water but soluble in organic solvents such as dimethyl sulfoxide and methanol . Flunarizine acts by inhibiting the influx of calcium ions through voltage-dependent calcium channels, thereby reducing intracellular calcium overload, which is implicated in various pathophysiological conditions .

Flunarizine hydrochloride undergoes several metabolic transformations primarily in the liver, where it is metabolized through N-oxidation and aromatic hydroxylation, resulting in at least 15 different metabolites . The compound's pharmacological activity is attributed to its ability to block calcium channels and interact with various neurotransmitter receptors, including histamine H1, dopamine D2, and serotonin receptors . Its interaction with these receptors contributes to its efficacy in treating migraines and other conditions.

Flunarizine exhibits a range of biological activities beyond its role as a calcium channel blocker. It has antihistaminic properties and can antagonize serotonin and dopamine receptors, which may contribute to its therapeutic effects in migraine prophylaxis and other neurological disorders . Additionally, flunarizine has been shown to protect neuronal cells from hypoxic damage and reduce muscle contraction in vascular smooth muscle cells, making it beneficial for conditions like occlusive peripheral vascular disease and vertigo .

The synthesis of flunarizine typically involves multi-step organic reactions starting from piperazine derivatives. A common synthetic route includes the reaction of 4-fluorobenzyl chloride with piperazine to form the diphenylmethylpiperazine intermediate, followed by further modifications to introduce the cinnamyl group. This process can yield flunarizine hydrochloride as the final product after appropriate purification steps .

Flunarizine hydrochloride is primarily used for:

  • Migraine Prophylaxis: It reduces the frequency and severity of migraine attacks.
  • Vascular Disorders: Effective in treating occlusive peripheral vascular disease.
  • Neurological Conditions: Used for managing symptoms of vertigo and as an adjunct therapy in epilepsy.
  • Other Uses: Investigated for potential benefits in conditions like rapid-onset dystonia-parkinsonism and spinal muscular atrophy .

Flunarizine has been shown to interact with various drugs, particularly those affecting neurotransmitter systems. Its sedative effects can be potentiated by concurrent use with other sedatives or alcohol. Additionally, caution is advised when flunarizine is used alongside antihypertensive medications due to potential additive effects on blood pressure . The drug's metabolism can be influenced by inhibitors or inducers of cytochrome P450 enzymes, particularly CYP2D6, which may alter its efficacy or toxicity profiles .

Flunarizine shares structural similarities with several other compounds used for similar therapeutic purposes. Here are some notable examples:

Compound NameStructure TypePrimary UseUnique Features
CinnarizineDiphenylmethylpiperazineAntihistamine, antiemeticLess selective calcium channel blocker
HydroxyzinePiperazine derivativeAntihistamineStronger sedative effects
NimodipineDihydropyridine derivativeCalcium channel blockerPrimarily used for subarachnoid hemorrhage
VerapamilPhenylalkylamine derivativeCalcium channel blockerUsed mainly for hypertension and arrhythmias

Flunarizine's unique profile as a selective calcium entry blocker with additional antihistaminic properties sets it apart from these compounds. Its long half-life allows for less frequent dosing compared to others like nimodipine or verapamil, enhancing patient compliance in chronic conditions such as migraines .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

440.1830829 Da

Monoisotopic Mass

440.1830829 Da

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

C11102TO53

Related CAS

52468-60-7 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 97 companies from 5 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 97 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 96 of 97 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Calcium Channel Blockers

KEGG Target based Classification of Drugs

Ion channels
Voltage-gated ion channels
Calcium channels
CACNA1-T [HSA:8911 8912 8913] [KO:K04856 K04855 K04854]

Pictograms

Irritant

Irritant

Other CAS

30484-77-6
27064-95-5

Wikipedia

Flunarizine hydrochloride

Dates

Last modified: 08-15-2023
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6: Luo GG, Fan WJ, Yuan XY, Yuan BB, Lü SM, Cao YX, Xu CB. [The pharmacological mechanism of gastrodin on calcitonin gene-related peptide of cultured rat trigeminal ganglion]. Yao Xue Xue Bao. 2011 Dec;46(12):1451-6. Chinese. PubMed PMID: 22375417.
7: Jiang X, Bai Y, Ling X, Han F, Li R, Cui J. Simultaneous determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride and its major metabolite in rats by HPLC. J Chromatogr Sci. 2010 Feb;48(2):125-9. PubMed PMID: 20109290.
8: Zhang Y, Zhang L, Li B, Wang LP. [Effects of acupuncture preventive treatment on the quality of life in patients of no-aura migraine]. Zhongguo Zhen Jiu. 2009 Jun;29(6):431-5. Chinese. PubMed PMID: 19563186.
9: Kong X, Ma F, Xin Y, Zhao Y, Li N. [Efficacy of carbamazepine combined with flunarizine hydrochloride for treating tinnitus]. Lin Chung Er Bi Yan Hou Tou Jing Wai Ke Za Zhi. 2008 Nov;22(22):1016-8, 1022. Chinese. PubMed PMID: 19266814.
10: She X, Wu L, Wei H, Liu W, Chen Y. Determination of oxatomide in human plasma by high-performance liquid chromatography-electrospray ionization mass spectrometry. Biomed Chromatogr. 2008 Jul;22(7):746-52. doi: 10.1002/bmc.992. PubMed PMID: 18348338.
11: Ma FR, Xin Y, Zhao YM, Lü JQ. [Efficacy of Betahistine Mesilate combined with Flunarizine Hydrochloride for treating tinnitus]. Zhonghua Er Bi Yan Hou Tou Jing Wai Ke Za Zhi. 2006 Apr;41(4):269-73. Chinese. PubMed PMID: 16848175.
12: Zheng Z, Song KY, Hu XM, Yu F, Deng XZ, Zhang Q, Wen GW, Cao XM. [Experimental study of electroacupuncture improving the obstruction of vestibular microcirculation in vertebrobasilar insufficiency and the effect on vestibulo-ocular reflex]. Zhongguo Ying Yong Sheng Li Xue Za Zhi. 2006 Feb;22(1):99-104. Chinese. PubMed PMID: 21186592.
13: El-Sherbiny DT, Eid MI, El-Wasseef DR, Al-Ashan RM, Belal F. Analysis of flunarizine in the presence of some of its degradation products using micellar liquid chromatography (MLC) or microemulsion liquid chromatography (MELC)--application to dosage forms. J Sep Sci. 2005 Feb;28(2):197-202. PubMed PMID: 15754830.
14: Hu ZQ, Song LG, Mei T. [Clinical and experimental study on treatment of migraine with shutianning granule]. Zhongguo Zhong Xi Yi Jie He Za Zhi. 2002 Aug;22(8):581-3. Chinese. PubMed PMID: 12572376.
15: Kelani K, Bebawy LI, Abdel-Fattah L. Determination of astemizole, terfenadine and flunarizine hydrochloride by ternary complex formation with eosin and lead(II). J Pharm Biomed Anal. 1999 Jan;18(6):985-92. PubMed PMID: 9925333.
16: Takahashi K, Lam TT, Edward DP, Buchi ER, Tso MO. Protective effects of flunarizine on ischemic injury in the rat retina. Arch Ophthalmol. 1992 Jun;110(6):862-70. PubMed PMID: 1596236.
17: Ohshima F, Masuda Y, Kodaira M, Fukayama M, Inamatsu T, Nagura H. [A case report of severe urinary retention and meteorism during flunarizine administration]. Nihon Ronen Igakkai Zasshi. 1992 Mar;29(3):198-201. Japanese. PubMed PMID: 1593790.
18: Asanuma M, Ogawa N, Haba K, Hirata H, Mori A. Calcium antagonist flunarizine hydrochloride affects striatal D2 dopamine receptors in the young adult and aged rat brain. Arch Gerontol Geriatr. 1991 Nov-Dec;13(3):271-8. PubMed PMID: 15374420.
19: Edward DP, Lam TT, Shahinfar S, Li J, Tso MO. Amelioration of light-induced retinal degeneration by a calcium overload blocker. Flunarizine. Arch Ophthalmol. 1991 Apr;109(4):554-62. PubMed PMID: 2012559.
20: Ogawa N, Asanuma M, Takayama H, Sato H, Nukina I. [Effect of flunarizine hydrochloride on striatal D-2 dopamine receptors]. Rinsho Shinkeigaku. 1990 Nov;30(11):1221-6. Japanese. PubMed PMID: 2150791.

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